Phosphoenolpyruvate

Catalog No.
S574744
CAS No.
138-08-9
M.F
C3H5O6P
M. Wt
168.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoenolpyruvate

CAS Number

138-08-9

Product Name

Phosphoenolpyruvate

IUPAC Name

2-phosphonooxyprop-2-enoic acid

Molecular Formula

C3H5O6P

Molecular Weight

168.04 g/mol

InChI

InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)

InChI Key

DTBNBXWJWCWCIK-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)OP(=O)(O)O

Synonyms

Phosphoenolpyruvate

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)O

Description

The exact mass of the compound Phosphoenolpyruvate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids. It belongs to the ontological category of carboxyalkyl phosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Central Carbon Metabolism

PEP plays a central role in glycolysis, the process by which cells break down glucose for energy. It acts as a high-energy phosphate donor in the final step of glycolysis, transferring a phosphate group to ADP to generate ATP, the primary cellular energy currency . Additionally, PEP serves as a crucial precursor for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors like pyruvate and lactate . Studying the regulation and activity of enzymes involved in PEP conversion helps researchers understand cellular energy metabolism and its potential manipulation for therapeutic purposes.

Bacterial Sugar Transport

PEP is also crucial in the phosphoenolpyruvate-dependent sugar transport system (PTS) of many bacteria. This system allows bacteria to import and simultaneously phosphorylate various sugars, including glucose, into the cell for utilization . Studying the PTS and its regulation by PEP aids in understanding bacterial nutrient acquisition and its potential targeting for developing novel antimicrobial strategies.

Organ Preservation and Protection

Recent research explores the potential of PEP as a cytoprotectant and antioxidant in organ preservation. Studies suggest that PEP can alleviate tissue damage and oxidative stress during cold storage of organs like the liver, potentially improving their viability for transplantation . This research area holds promise for enhancing organ transplantation success rates.

Plant and Algal Metabolism

PEP plays a vital role in several metabolic pathways in plants and algae. It is a crucial substrate for shikimate pathway, responsible for synthesizing essential aromatic compounds like phenylalanine, tyrosine, and lignin . Additionally, PEP is involved in C4 photosynthesis, a more efficient CO2 fixation pathway found in certain plants, where it acts as a CO2 acceptor . Understanding the role of PEP in these pathways is crucial for research on plant and algal metabolism and their potential manipulation for improved agricultural practices.

Phosphoenolpyruvate is a crucial biochemical compound characterized as the carboxylic acid derived from the enol form of pyruvate and phosphate. It exists predominantly as an anion at physiological pH and is recognized for having one of the highest-energy phosphate bonds, with a bond energy of approximately -61.9 kJ/mol. This high-energy bond makes phosphoenolpyruvate a vital intermediate in several metabolic pathways, including glycolysis and gluconeogenesis, where it plays a key role in energy transfer and carbon fixation in various organisms, including plants and bacteria .

  • In Glycolysis: Phosphoenolpyruvate is converted to pyruvate by the enzyme pyruvate kinase, which transfers its phosphate group to adenosine diphosphate, generating adenosine triphosphate (ATP) in the process. This reaction is exergonic and essentially irreversible under cellular conditions .
  • In Gluconeogenesis: The synthesis of phosphoenolpyruvate occurs through the decarboxylation of oxaloacetate, catalyzed by phosphoenolpyruvate carboxykinase. This step is crucial for gluconeogenesis, contributing to glucose synthesis during fasting or low-carbohydrate conditions .
  • In Plant Metabolism: In plants, phosphoenolpyruvate is involved in the shikimate pathway leading to the biosynthesis of aromatic amino acids. It reacts with erythrose-4-phosphate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, facilitated by DAHP synthase .

Phosphoenolpyruvate serves multiple biological functions:

  • Energy Production: It acts as a high-energy donor in ATP synthesis during glycolysis.
  • Carbon Fixation: In C4 plants, phosphoenolpyruvate reacts with bicarbonate to form oxaloacetate via phosphoenolpyruvate carboxylase, playing a critical role in carbon fixation .
  • Biosynthesis: It is involved in synthesizing various metabolites essential for cellular function and growth.

Phosphoenolpyruvate has several practical applications:

  • Biotechnology: Its role as a substrate in various enzymatic reactions makes it valuable in metabolic engineering and synthetic biology.
  • Research: Phosphoenolpyruvate is often used in studies related to energy metabolism and enzymatic function due to its central role in metabolic pathways.
  • Agriculture: Understanding its function in plant metabolism can aid in developing crops with improved carbon fixation efficiency.

Research has shown that phosphoenolpyruvate interacts with various enzymes and substrates:

  • Enzyme Interactions: It acts as a substrate for enzymes such as pyruvate kinase and phosphoenolpyruvate carboxykinase, which are crucial for energy metabolism and gluconeogenesis .
  • Metabolic Regulation: Studies indicate that phosphoenolpyruvate levels can influence the activity of key metabolic enzymes, thereby playing a role in regulating metabolic fluxes within cells .

Phosphoenolpyruvate shares similarities with several other biochemical compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure/FunctionUnique Features
PyruvatePrecursor to phosphoenolpyruvateLower energy state compared to phosphoenolpyruvate
2-PhosphoglycerateIntermediate in glycolysisDirectly converted to phosphoenolpyruvate
OxaloacetateKey intermediate in gluconeogenesisForms phosphoenolpyruvate via decarboxylation
Acetyl PhosphateHigh-energy phosphate compoundUsed mainly for acyl transfer reactions
Adenosine TriphosphatePrimary energy currency in cellsCentral role in energy transfer; not a direct precursor

Phosphoenolpyruvate's high-energy phosphate bond sets it apart from these compounds, making it particularly effective for energy transfer processes within cells. Its involvement in both glycolysis and gluconeogenesis further emphasizes its central role in cellular metabolism compared to other similar compounds.

The study of PEP began with its identification as the product of enolase activity in glycolysis. In 1934, Lohmann and Meyerhof discovered that enolase catalyzes the dehydration of 2-phosphoglycerate to PEP, a reaction central to substrate-level phosphorylation. By the 1960s, PEP’s role expanded beyond glycolysis. Researchers identified PEP carboxylase in plants, which carboxylates PEP to oxaloacetate during C$$_4$$ photosynthesis, and PEP carboxykinase (PEPCK), a key enzyme in gluconeogenesis.

A breakthrough occurred in 1964 with the discovery of PEP synthase in Escherichia coli, an enzyme directly synthesizing PEP from pyruvate and ATP. This revealed PEP’s anaplerotic role in replenishing tricarboxylic acid (TCA) cycle intermediates. The 1990s brought molecular insights into PEPCK’s structure and regulation, highlighting its phosphorylation-dependent activity in liver and kidney tissues. Recent advances include the identification of inorganic pyrophosphate-dependent PEPCK (PPi-PEPCK) in Entamoeba histolytica, linking PEP metabolism to parasitic energy strategies.

Evolutionary Significance Across Biological Domains

PEP’s versatility has driven its conservation and adaptation across evolutionary lineages:

In Bacteria

  • Phosphotransferase System (PTS): PEP serves as the phosphoryl donor for sugar transport in bacteria, a mechanism first described in 1964. This system couples carbohydrate uptake with phosphorylation, conserving energy while regulating carbon flux.
  • Anaplerotic Pathways: E. coli use PEP carboxylase to convert PEP to oxaloacetate, maintaining TCA cycle intermediates during growth on carbohydrates.

In Plants

  • C$$4$$ Photosynthesis: PEP carboxylase in mesophyll cells fixes bicarbonate into oxaloacetate, a hallmark of C$$4$$ plants like maize. Evolutionary studies show that C$$4$$-specific PEPC isoforms arose through gene duplication and neofunctionalization from C$$3$$ ancestors.
  • Shikimate Pathway: PEP contributes to aromatic amino acid biosynthesis, with DAHP synthase catalyzing its condensation with erythrose-4-phosphate.

In Eukaryotes

  • Immune Regulation: Recent work demonstrates that PEP inhibits pathogenic Th17 cell differentiation by binding JunB, a transcription factor critical for autoimmune responses.
  • Parasitic Adaptations: The protozoan Entamoeba histolytica utilizes PPi-PEPCK to bypass ATP-dependent steps, optimizing energy metabolism in low-oxygen environments.

Fundamental Role in Energy Metabolism

PEP operates at key nodes in central metabolism:

Glycolysis

Enolase generates PEP from 2-phosphoglycerate, which pyruvate kinase then converts to pyruvate, yielding one ATP per molecule:
$$
\text{2-Phosphoglycerate} \xrightarrow{\text{Enolase}} \text{PEP} + \text{H}_2\text{O} \quad
$$
$$
\text{PEP} + \text{ADP} \xrightarrow{\text{Pyruvate Kinase}} \text{Pyruvate} + \text{ATP} \quad
$$

Gluconeogenesis

PEPCK catalyzes the decarboxylation of oxaloacetate to PEP, consuming GTP:
$$
\text{Oxaloacetate} + \text{GTP} \rightarrow \text{PEP} + \text{GDP} + \text{CO}_2 \quad
$$

C$$_4$$ Carbon Fixation

PEP carboxylase in C$$4$$ plants enhances photosynthetic efficiency by concentrating CO$$2$$:
$$
\text{PEP} + \text{HCO}3^- \xrightarrow{\text{PEPC}} \text{Oxaloacetate} + \text{P}i \quad
$$

Table 1: Key Enzymatic Reactions Involving PEP

ReactionEnzymeOrganismΔG'° (kJ/mol)
2-PG → PEP + H$$_2$$OEnolaseUniversal+1.8
PEP → Pyruvate + ATPPyruvate KinaseUniversal-31.4
Oxaloacetate → PEP + CO$$_2$$PEP CarboxykinaseMammals-2.1
PEP + HCO$$_3^-$$ → OxaloacetatePEP CarboxylaseC$$_4$$ Plants-28.9

Current Research Landscape and Emerging Paradigms

Therapeutic Applications

  • Autoimmune Diseases: PEP suppresses Th17 cell-mediated inflammation by inhibiting JunB-DNA interactions, offering a novel strategy for treating multiple sclerosis.
  • Metabolic Engineering: Corynebacterium glutamicum strains engineered with enhanced PEP carboxylase activity produce aromatic amino acids at industrial scales.

Structural and Mechanistic Insights

  • Allosteric Regulation: Phosphorylation of Ser-8 in plant PEP carboxylase reduces malate inhibition, optimizing C$$_4$$ photosynthesis under high light.
  • Enzyme Engineering: Directed evolution of PEPC in Flaveria species has yielded variants with higher bicarbonate affinity, informing efforts to improve crop yields.

Synthetic Biology

  • PPi-PEPCK in Bioremediation: The PPi-dependent PEPCK from Propionibacterium freudenreichii enables ATP-free biosynthesis pathways, reducing metabolic costs in engineered microbes.

Glycolytic Pathway Integration

Terminal Phosphoryl Transfer Mechanisms

The final step of glycolysis involves pyruvate kinase catalyzing the irreversible transfer of PEP's phosphoryl group to adenosine diphosphate (ADP), generating adenosine triphosphate (ATP) and pyruvate [7]. This reaction employs a conserved catalytic lysine residue (Lys270 in humans) to stabilize the pentacoordinate transition state during phosphate transfer [7]. Magnesium ions coordinate substrate binding, while the enol-to-keto tautomerization of pyruvate drives the reaction forward thermodynamically [7]. The enzyme's active site architecture ensures precise orientation of phosphoenolpyruvate and ADP, with monovalent cations facilitating phosphate group alignment [7].

Substrate-Level Phosphorylation Events

Phosphoenolpyruvate participates in two substrate-level phosphorylation events during glucose catabolism:

  • 1,3-Bisphosphoglycerate to 3-Phosphoglycerate: Phosphoglycerate kinase transfers a phosphate to ADP, yielding ATP [3] [8].
  • PEP to Pyruvate: Pyruvate kinase catalyzes the second ATP synthesis [4] [7].
    These reactions collectively produce 4 ATP molecules per glucose molecule in glycolysis, offsetting the initial ATP investment [3]. The high phosphoryl transfer potential of PEP (−61.9 kJ/mol) enables ATP synthesis without oxygen dependence [6] [8].

Regulatory Control Points in Carbon Flow

Pyruvate kinase activity governs glycolytic flux through three regulatory mechanisms:

  • Allosteric Activation: Fructose-1,6-bisphosphate induces a conformational change, increasing enzyme activity 10- to 20-fold [4] [7].
  • Energy-State Sensing: ATP inhibits while AMP activates mammalian isoforms [4] [5].
  • Post-Translational Modification: Phosphorylation inactivates hepatic isoforms during fasting [4].
    This tight regulation prevents simultaneous glycolysis and gluconeogenesis, conserving cellular energy [5] [7].

Gluconeogenic Pathway Functions

Oxaloacetate Conversion Mechanisms

Phosphoenolpyruvate carboxykinase (PEPCK) bypasses pyruvate kinase's irreversibility by converting oxaloacetate to PEP using guanosine triphosphate (GTP) [1] [6]. This mitochondrial-cytosolic shuttle system requires coordinated action of:

  • Mitochondrial PEPCK: Generates PEP from oxaloacetate
  • Malate Dehydrogenase: Transports carbon skeletons across membranes
    The reaction (Oxaloacetate + GTP → PEP + GDP + CO₂) establishes PEP as the gluconeogenic precursor for glucose synthesis [1] [6].

Energetic Requirements and GTP Utilization

Gluconeogenesis consumes 6 nucleoside triphosphates per glucose molecule, with PEPCK's GTP requirement accounting for 33% of this energy investment [1] [6]. The use of GTP instead of ATP:

  • Couples gluconeogenesis to citric acid cycle activity
  • Prevents futile cycling with glycolytic ATP
  • Maintains nucleotide pool homeostasis during prolonged fasting [5].

Rate-Limiting Step Analysis

PEPCK catalyzes the first committed step of gluconeogenesis, with flux controlled by:

  • Substrate Availability: Oxaloacetate and GTP levels [5]
  • Enzyme Expression: Hormonal regulation via glucocorticoids and cAMP [5]
  • Allosteric Modulation: Acetyl-CoA activation in liver mitochondria [5]
    Knockout studies demonstrate 60-70% reduction in hepatic glucose output when PEPCK activity is inhibited [5].

Anaplerotic and Cataplerotic Processes

Citric Acid Cycle Anion Recycling

Phosphoenolpyruvate carboxylase replenishes oxaloacetate through β-carboxylation:
PEP + HCO₃⁻ → Oxaloacetate + Pᵢ
This anaplerotic reaction maintains citric acid cycle intermediates during amino acid catabolism [6]. In C4 plants, this pathway concentrates CO₂ for Calvin cycle efficiency [1] [2].

Carbon Skeleton Supply for Biosynthesis

PEP serves as precursor for:

  • Aromatic Amino Acids: Via shikimate pathway in plants and microbes [6]
  • Phenylpropanoids: Lignin and flavonoid biosynthesis [1]
  • C4 Metabolism: 50% of PEP carbon enters mesophyll cell bundle sheath transport [1]

Metabolic Flexibility Contributions

PEP's dual role in energy production and biosynthesis enables rapid metabolic switching:

  • Cancer Cells: Upregulate PEP carboxylase to support nucleotide synthesis [7]
  • Bacteria: Utilize PEP-dependent phosphotransferase systems for sugar uptake [2]
  • Plants: Balance PEP allocation between respiration and secondary metabolism [1]

Futile Cycling and Metabolic Regulation

Pyruvate-Phosphoenolpyruvate Cycling

Simultaneous pyruvate kinase and PEPCK activity creates an ATP/GTP hydrolysis cycle dissipating 4.1 kJ/mol [5]. Regulatory safeguards include:

  • Compartmentalization: Hepatic PEPCK localized in mitochondria [5]
  • Reciprocal Regulation: Insulin suppresses PEPCK transcription [4]
  • Metabolite Channelling: Microdomain organization prevents substrate crossover [5]

Energy State Sensing Mechanisms

Adenylate energy charge modulates PEP metabolism through:

Energy StatePyruvate Kinase ActivityPEPCK Activity
High ATPInhibitedSuppressed
Low ATPActivatedInduced

This dual regulation ensures net carbon flux directionality matching cellular needs [4] [5].

Allosteric Regulatory Networks

Key regulatory interactions include:

  • Fructose-1,6-bisphosphate: Binds pyruvate kinase's allosteric site, increasing Vmax 20-fold [4] [7]
  • Alanine: Feedback inhibitor in muscle isoforms [4]
  • Acetyl-CoA: Activates PEP carboxylase in liver [6]
  • PPDK Regulatory Protein: Controls C4 plant PEP synthesis via phosphorylation [1]

Structural Biology and Quaternary Organization

Phosphoenolpyruvate carboxylase exhibits a sophisticated quaternary structure organized as a tetramer with dimer-of-dimers architecture, resulting in an overall square arrangement. The tetrameric organization consists of two strongly bound dimers positioned on opposite sides of the structure, with the four subunits maintaining 222 point-group symmetry. Each subunit contains extensive secondary structure elements, with 65% α-helices and 5% β-strands. The eight β-strands, though widely dispersed in the primary structure, participate in forming a single β-barrel that serves as the central architectural feature of each monomer.

The enzyme displays remarkable structural conservation across different species, with crystal structures available for Escherichia coli, Zea mays, and Clostridium perfringens forms. The maize C4 form represents the first plant PEPC structure determined, providing crucial insights into the structural basis of C4 photosynthesis. Two-dimensional spectrum analysis has revealed that PEPC can exist in multiple oligomerization states, including monomers, dimers, and tetramers, with the relative proportions being concentration-dependent.

The active site is strategically located near the C-terminal side of the β-barrel, with the catalytic site positioned to accommodate the binding of phosphoenolpyruvate and bicarbonate substrates. Dynamic movements around two loops near the active site distinguish the plant forms from bacterial counterparts, suggesting evolutionary adaptations for specialized metabolic functions.

Catalytic Mechanisms and Kinetics

PEPC catalyzes the irreversible β-carboxylation of phosphoenolpyruvate in the presence of bicarbonate to yield oxaloacetate and inorganic phosphate, utilizing magnesium or manganese as essential cofactors. The catalytic mechanism proceeds through a sophisticated three-step process involving initial phosphate transfer from PEP to bicarbonate, forming carboxyphosphate and the enolate of pyruvate. Subsequently, proton removal from carboxyphosphate facilitates its breakdown to carbon dioxide and phosphate, followed by nucleophilic attack of the pyruvate enolate on carbon dioxide to form oxaloacetate.

Kinetic studies have revealed that PEPC follows an allosteric mechanism characterized by fast reversible bimolecular binding of PEP to a high-affinity tensed form, which exists in equilibrium with a low-affinity relaxed form. The association and dissociation rate constants for PEP binding to the high-affinity form are 1.4±0.15×10⁴ M⁻¹ s⁻¹ and 17±6 s⁻¹ respectively at pH 8.0, yielding a dissociation constant of 1.2±0.5 mM. The isomerization rate constants between allosteric forms are 4.95±0.35 s⁻¹ and 1.25±0.1 s⁻¹, consistent with the concerted sequential allosteric mechanism proposed by Monod, Wyman and Changeux.

The enzyme exhibits complex substrate kinetics, with magnesium-PEP serving as the true substrate while free PEP functions as an allosteric activator. Apparent substrate inhibition by magnesium-PEP results from ionic strength effects rather than true substrate inhibition, with mixed inhibition patterns showing apparent inhibition constants of 36 and 1370 mM respectively.

Allosteric Regulation by Metabolites

PEPC demonstrates sophisticated allosteric regulation through multiple effector binding sites that modulate enzyme activity in response to cellular metabolic status. The enzyme is activated by glucose 6-phosphate, which serves as the strongest activator among phosphorylated sugars, and by neutral amino acids glycine and serine. Conversely, dicarboxylic acids including malate and aspartate function as potent inhibitors.

The allosteric inhibition mechanism involves specific binding sites located approximately 20 Å from the catalytic site, with four key residues (Lys-773, Arg-832, Arg-587, and Asn-881) participating in effector binding. Particularly significant is the involvement of Arg-587, which is catalytically essential, suggesting that inhibitor binding removes this critical glycine-rich loop from the catalytic site. The binding of phosphorylated sugars and neutral amino acids affects malate inhibition through distinct mechanisms, with glucose 6-phosphate unable to reverse physiological malate concentrations while glycine can restore nearly full activity.

Comparative studies across different species reveal significant variations in allosteric sensitivity. Synechocystis 6803 PEPC demonstrates tolerance to allosteric inhibition by malate, aspartate, and fumarate compared to other cyanobacterial forms. This tolerance results from a single amino acid substitution, with glutamate at position 954 replaced by lysine, demonstrating that allosteric regulation can be controlled by individual residue changes. The substitution of lysine at equivalent positions in other species with glutamate confers similar inhibitor tolerance, indicating conserved allosteric mechanisms across phylogenetically diverse organisms.

Post-Translational Modifications

PEPC undergoes sophisticated post-translational modifications that fine-tune enzymatic activity and cellular localization. The primary modification involves reversible phosphorylation at a conserved serine residue near the N-terminus, mediated by a calcium-independent phosphoenolpyruvate carboxylase kinase. In maize, phosphorylation occurs specifically at Ser-15, while in sorghum it occurs at Ser-8, with the serine position being conserved among C4 PEPC isoforms but replaced by alanine in other isoforms.

Phosphorylation produces multiple functional effects including decreased affinity for dicarboxylic acid inhibitors, increased affinity for PEP or the magnesium-PEP complex, and enhanced sensitivity to glucose 6-phosphate activation. The phosphorylation state is diurnally regulated and responds to various environmental stimuli including light, salinity, temperature, and ammonium stress. Under ammonium stress conditions, both PEPC kinase activity and the phosphorylation state increase in leaves, resembling responses to salinity stress and allowing better enzyme function under limiting conditions.

The second major post-translational modification involves monoubiquitination, which has been extensively characterized in developing and germinating sorghum seeds. Plant-type PEPC exists as a heterotetramer comprising equal ratios of subunits p107 and p110, with monoubiquitination occurring exclusively on the p110 subunit. Mass spectrometry analysis has identified specific ubiquitination sites at conserved lysine residues, including Lys-630 in SbPPC2 and Lys-624 in SbPPC3. Monoubiquitination increases during massive reserve mobilization processes and appears to be mutually exclusive with phosphorylation, affecting spatial localization particularly in bundle sheath cells.

The temporal regulation of these modifications reveals complex interplay between different post-translational states. Phosphorylation and monoubiquitination occur simultaneously but on different PEPC isoenzymes during seed germination, with monoubiquitination consistently increasing at stage II germination and maintaining elevated levels during rapid cell division and reserve mobilization phases. These modifications collectively provide multiple layers of regulation enabling precise control of carbon flux through different metabolic pathways.

Phosphoenolpyruvate Carboxykinase (PEPCK/PCK)

Isoform Distribution and Subcellular Localization

Phosphoenolpyruvate carboxykinase exists as two distinct isoforms in mammals, differentiated by their subcellular localization and regulatory properties. The cytosolic isoform (PEPCK-C, encoded by PCK1) and mitochondrial isoform (PEPCK-M, encoded by PCK2) share 68% sequence identity and 82% sequence similarity, yet serve distinct metabolic functions. The human PCK1 gene is located on chromosome 20q13.31, while PCK2 resides on chromosome 14q11.2, both containing identical genetic organization with 10 exons and 9 introns.

The tissue-specific distribution of these isoforms varies significantly across species and developmental stages. In humans, both isoforms show equal distribution of enzymatic activity in liver, while guinea pig liver exhibits approximately 80% PEPCK-M activity. The pancreas uniquely expresses only PEPCK-M without detectable PEPCK-C, making it an important model for studying mitochondrial isoform function. Rodent tissues traditionally show a PEPCK-C to PEPCK-M ratio of 9:1, though some studies detect more than 10% PEPCK-M activity in liver.

Developmental regulation reveals distinct expression patterns, with PEPCK-M being the only isoform present in prenatal mammalian liver. After birth, major metabolic alterations increase PEPCK-C transcription and protein maturation during postnatal development. Fetal kidney expresses PEPCK-C, which rises significantly after birth, while glucocorticoids and acid-base status serve as additional stimuli for postnatal PEPCK-C gene expression. The differential expression patterns suggest that PEPCK-M may function as a metabolic sensor during development, while PEPCK-C assumes primary gluconeogenic responsibilities in adult tissues.

The molecular weight of both isoforms is nearly identical (69,289 Da for rat PEPCK-C and 69,522 Da for chicken PEPCK-M), composed of 622 and 640 amino acids respectively. Despite structural similarity, the isoforms exhibit distinct kinetic properties and regulatory mechanisms that reflect their specialized subcellular functions.

Catalytic Mechanism of Decarboxylation

PEPCK catalyzes the reversible decarboxylation of oxaloacetate with concomitant transfer of the γ-phosphate of guanosine triphosphate to form phosphoenolpyruvate and guanosine diphosphate, representing the first committed step of gluconeogenesis and glyceroneogenesis. The enzyme employs a sophisticated two-step mechanism that stabilizes the inherently unstable enolate intermediate formed by decarboxylation of oxaloacetate.

The catalytic mechanism involves two essential metal ions, typically magnesium and manganese, positioned at distinct binding sites designated M1 and M2. The M1 site coordinates with enzyme residues and facilitates substrate binding, while the M2 site associates with the nucleotide substrate and undergoes dynamic changes during catalysis. Crystal structures reveal that substrate binding induces conformational changes including closure of an active-site lid, movement of a phosphate-binding loop (P-loop), and transition of the nucleotide from an unusual to canonical conformation.

The decarboxylation process is facilitated by polarization of the carboxylate between conserved residues Asn-403 and Arg-87. Formation of the enolate intermediate involves rotation of Tyr-235 to provide additional interactions with carbon dioxide, along with aromatic stabilization by Phe-333. The enzyme stabilizes this high-energy enolate intermediate through electrostatic interactions with Arg-405, Lys-290, and the two metal ions, preventing energetically favorable protonation and tautomerization that would form pyruvate.

A critical feature involves the hyper-reactive cysteine residue (Cys-288 in rat PEPCK-C, Cys-307 in chicken PEPCK-M) located within the P-loop. This cysteine coordinates with the active site metal ion in the resting state but loses coordination upon substrate binding as the P-loop adopts different conformations. The stabilization of cysteine-coordinated metal geometry may represent a previously unappreciated regulatory mechanism, holding the enzyme in a catalytically incompetent state.

Metabolic Roles Beyond Gluconeogenesis

While PEPCK is traditionally recognized for its central role in gluconeogenesis, emerging research reveals diverse metabolic functions extending beyond glucose production. The enzyme participates in glyceroneogenesis, providing the glycerol backbone for triglyceride synthesis in adipose tissue. This function is particularly important during periods of lipid storage and mobilization, where PEPCK-generated phosphoenolpyruvate serves as a precursor for glycerol-3-phosphate synthesis.

PEPCK contributes to cataplerosis and anaplerosis, regulating the flux of intermediates into and out of the tricarboxylic acid cycle. This bidirectional function allows cells to maintain appropriate levels of cycle intermediates while directing carbon flow toward biosynthetic pathways. The enzyme also supports amino acid synthesis by providing phosphoenolpyruvate as a precursor for aromatic amino acid biosynthesis via the shikimate pathway.

Recent studies have identified novel functions for cytosolic PEPCK-1 in immune cell metabolism and memory formation. The enzyme is upregulated in memory CD8+ T cells, where it generates phosphoenolpyruvate necessary for maintaining the metabolic state required for long-term survival and rapid reactivation. This function involves coordination with other metabolic enzymes to establish the distinct metabolic profile characteristic of memory immune cells.

The mitochondrial isoform appears to function as a sensor for tricarboxylic acid cycle flux, potentially regulating both insulin secretion and energy homeostasis. PEPCK-M may monitor the metabolic state of mitochondria and communicate this information to cellular regulatory systems, though the precise mechanisms remain under investigation. The enzyme's involvement in phosphoenolpyruvate-pyruvate cycling represents another metabolic function that may contribute to energy homeostasis and metabolic flexibility.

Random Bi-Ter Kinetic Mechanisms

PEPCK follows a random bi-ter kinetic mechanism characterized by the random addition of two substrates (ATP/GTP and oxaloacetate) and random release of three products (AMP/GDP, phosphoenolpyruvate, and carbon dioxide). This mechanism contrasts with ordered sequential mechanisms employed by many other enzymes, reflecting the complex coordination required for the coupled decarboxylation and phosphoryl transfer reactions.

Kinetic analysis reveals that the enzyme does not follow a strict order for substrate binding, allowing either ATP or oxaloacetate to bind first to the enzyme. This flexibility provides metabolic advantages by enabling the enzyme to function efficiently under varying substrate concentrations typical of physiological conditions. The random nature of substrate binding is facilitated by the enzyme's ability to undergo conformational changes that accommodate different binding sequences while maintaining catalytic competency.

The ter aspect of the mechanism reflects the formation of three distinct products, with carbon dioxide release occurring during the decarboxylation step while phosphoenolpyruvate and nucleotide diphosphate are released in subsequent steps. Product release studies indicate that different products may have varying release rates, with some evidence suggesting that product release can become rate-limiting under certain conditions.

Temperature and pH effects on the kinetic mechanism reveal additional complexity, with some studies indicating that the rate-limiting step can shift between intermediate formation and product release depending on reaction conditions. At lower pH values, product release may no longer be rate-limiting for some metal cofactor combinations, while intermediate formation becomes rate-limiting in product formation. These kinetic properties enable PEPCK to maintain appropriate activity levels across the range of physiological conditions encountered in different tissues and metabolic states.

Pyruvate Kinase (PK)

Substrate Binding and Catalytic Conversion

Pyruvate kinase catalyzes the direct transfer of phosphate from phosphoenolpyruvate to adenosine diphosphate, producing adenosine triphosphate and pyruvate in the final rate-limiting step of glycolysis. The reaction mechanism involves the formation of a pentacoordinate transition state where the phosphate group undergoes direct transfer from PEP to ADP, facilitated by a conserved catalytic lysine residue that stabilizes the transition state. This lysine residue, positioned at amino acid 270 in mammals, is essential for catalytic activity, with substitution to methionine producing properly folded but catalytically inactive enzyme.

The active site accommodates both substrates simultaneously, with PEP and magnesium-ADP complex binding along with one monovalent cation and one additional enzyme-bound divalent cation. The metal ions serve dual functions in substrate coordination and catalytic activation, with their precise positioning being critical for efficient phosphoryl transfer. The energetically favorable nature of this reaction stems from the high energy of hydrolysis of phosphoenolpyruvate, which drives the formation of the more stable keto form of pyruvate from the initially formed enol intermediate.

Following phosphoryl transfer, the enol form of pyruvate remains bound in the active site and undergoes tautomerization to the thermodynamically favored keto form through proton acceptance from water molecules positioned by conserved active site residues. In human pyruvate kinase, threonine 328 and serine 362 facilitate this tautomerization process by coordinating the water molecule that provides the proton for conversion. The reaction exhibits no apparent ordering for substrate binding or product release, allowing flexible accommodation of varying substrate concentrations.

Substrate binding induces conformational changes that optimize the active site for catalysis. The enzyme undergoes rotation and positioning of substrates through interactions with catalytic metal ions and specific residues including glutamine 167 and lysine 396. These conformational adjustments ensure proper substrate alignment and contribute to the high catalytic efficiency characteristic of this glycolytic enzyme.

Isozymic Variations in Different Tissues

Vertebrates express four distinct pyruvate kinase isozymes that exhibit tissue-specific distribution and regulatory properties tailored to meet the metabolic demands of different cell types. The liver and erythrocyte forms (L and R) are encoded by the PKLR gene, while the muscle forms (M1 and M2) are products of alternative splicing of the PKM gene. This genetic organization allows for precise regulatory control over isozyme expression during development and in response to metabolic demands.

The M1 isoform predominates in differentiated tissues including adult muscle and brain, where it functions as a constitutive tetramer with high catalytic activity and minimal allosteric regulation. In contrast, M2 is expressed in proliferating cells, embryonic tissues, and many cancer cells, where its unique regulatory properties support the metabolic flexibility required for rapid growth. The M2 isoform can exist as either active tetramers or less active dimers, with the equilibrium between these forms being regulated by various metabolic signals.

An important developmental transition occurs from M2 to M1 expression during tissue maturation, particularly evident in skeletal muscle where this switch can extend over several weeks. During this transition period, functional heterotetramers containing both M1 and M2 subunits are observed, with increasing M1 content progressively stabilizing the active tetrameric conformation. This heterotetramerization capability has been demonstrated experimentally between different isozymes, including PKL-PKM1 and PKM1-PKM2 combinations.

The liver and erythrocyte forms exhibit distinct allosteric properties compared to muscle forms, being subject to regulation by fructose 1,6-bisphosphate activation and ATP inhibition. The R and L isozymes can exist in high-affinity (R-state) and low-affinity (T-state) conformations, with the R-state being stabilized by PEP and fructose 1,6-bisphosphate while the T-state is stabilized by ATP and alanine. Some tissues express multiple isozymes simultaneously, though functional heterotetramers are typically restricted to specific developmental or pathological contexts.

Magnesium Cofactor Requirements

Pyruvate kinase exhibits an absolute requirement for magnesium ions, which serve multiple essential functions in substrate binding, catalytic activation, and structural stabilization. The enzyme utilizes a two-metal mechanism where magnesium ions coordinate with both the ATP/ADP substrate and specific enzyme residues to create the optimal electrostatic environment for phosphoryl transfer. Under physiological conditions, magnesium is the predominant divalent metal cofactor, with cellular concentrations typically maintained around 1 mM free magnesium.

The magnesium requirement involves both essential and regulatory aspects, with the enzyme demonstrating complex dependence on magnesium concentration. Kinetic studies reveal multiphasic dependence on magnesium concentration under constant ATP conditions, consistent with the requirement for two essential magnesium ions. One magnesium ion binds directly with the ATP/ADP substrate as Mg-ATP or Mg-ADP, while a second magnesium ion provides additional catalytic and structural functions.

The geometry of magnesium coordination is crucial for catalytic efficiency, with structural studies revealing specific binding sites that position the metal ions for optimal phosphoryl transfer. Magnesium ions neutralize electrostatic repulsion between anionic phosphate groups and electronegative protein residues, forming bridging contacts that stabilize the transition state. The binding affinity and coordination geometry of magnesium can be influenced by pH, ionic strength, and the presence of other metal ions.

Experimental studies have demonstrated that while other divalent cations including manganese, zinc, and cobalt can substitute for magnesium in vitro, they often exhibit different catalytic properties and may not support physiological function. The specificity for magnesium reflects evolutionary optimization for this abundant cellular cation and its unique coordination properties. The magnesium requirement extends beyond the catalytic mechanism to include structural roles in maintaining proper enzyme conformation and stability.

Recent research has revealed that magnesium availability can serve as a regulatory mechanism, with changes in cellular magnesium concentrations potentially affecting pyruvate kinase activity and metabolic flux. This regulation adds another layer of metabolic control, allowing cells to coordinate glycolytic activity with overall mineral homeostasis and metabolic demands.

Pyruvate Phosphate Dikinase (PPDK)

Role in C4 Photosynthesis

Pyruvate phosphate dikinase fulfills a cardinal role in C4 photosynthesis by catalyzing the regeneration of phosphoenolpyruvate, the primary carbon dioxide acceptor in C4 plants. The enzyme operates in the stroma of mesophyll cell chloroplasts, where it catalyzes the conversion of pyruvate, adenosine triphosphate, and inorganic phosphate to phosphoenolpyruvate, adenosine monophosphate, and pyrophosphate. This reaction is maintained in the phosphoenolpyruvate-forming direction through rapid removal of reaction byproducts by abundant pyrophosphatase and adenylate kinase present in mesophyll chloroplasts.

The C4 photosynthetic pathway emerged approximately 30 million years ago as an evolutionary adaptation that dramatically improves carbon fixation efficiency under high temperature and low carbon dioxide conditions. PPDK's contribution to this pathway is essential, as demonstrated by the lethality of PPDK knockout mutations in maize, confirming that C4 photosynthesis is indispensable for plant viability. The enzyme's activity is precisely regulated by light intensity, remaining inactive in darkness and becoming fully active under approximately 1,000 μmol quanta m⁻²s⁻¹ illumination.

Proteomic analysis reveals that PPDK1 constitutes the major mesophyll form in maize, while PPDK2 exists in much lower abundance exclusively in bundle sheath cells. This spatial organization reflects the compartmentalized nature of C4 photosynthesis, where mesophyll cells fix atmospheric carbon dioxide into four-carbon organic acids that are subsequently transported to bundle sheath cells for carbon dioxide release and fixation by ribulose-1,5-bisphosphate carboxylase.

The regulation of PPDK by the pyruvate phosphate dikinase regulatory protein (PDRP) exemplifies the sophisticated control mechanisms underlying C4 photosynthesis. PDRP mediates light-dependent activation and dark-induced inactivation through reversible phosphorylation of a conserved threonine residue, ensuring that PPDK activity matches photosynthetic light reactions. Studies using CRISPR-Cas9 PDRP knockout mutants demonstrate that loss of this regulation results in slower light induction kinetics and reduced photosynthetic efficiency during dynamic light changes.

Pyruvate-Phosphoenolpyruvate Interconversion

PPDK catalyzes the reversible interconversion of adenosine triphosphate, pyruvate, and orthophosphate with adenosine monophosphate, pyrophosphate, and phosphoenolpyruvate through a sophisticated three-step mechanism mediated by a central histidine residue. The enzyme possesses a unique three-domain structure consisting of consecutive N-terminal, central, and C-terminal domains, with the central domain containing the phosphorylatable histidine (His455) that serves as a phosphoryl group carrier between two spatially separated active sites.

The catalytic mechanism involves three reversible partial reactions coordinated through dramatic conformational changes. First, the enzyme binds adenosine triphosphate to produce adenosine monophosphate and diphosphorylated PPDK at the N-terminal active site. Second, the diphosphorylated enzyme binds inorganic phosphate, producing pyrophosphate and monophosphorylated PPDK. Finally, phosphorylated PPDK binds pyruvate to produce phosphoenolpyruvate and regenerate the enzyme. This mechanism enables the enzyme to function bidirectionally depending on substrate availability and metabolic demands.

The two reaction centers are located approximately 45 Å apart, necessitating substantial domain movement for catalysis. The central domain undergoes a ~110° swivel around two closely associated linkers to shuttle phosphoryl groups between the nucleotide-binding N-terminal domain and the pyruvate-binding C-terminal domain. Additionally, the nucleotide-binding subdomain experiences ~40° hinge motion that opens the active site cleft upon detachment from the central domain.

Structural studies reveal that the enzyme exists in different conformational states corresponding to the various steps of the catalytic cycle. The productive conformation places the central histidine in position to mediate phosphoryl transfer, while conformational changes ensure proper substrate binding and product release. The enzyme's ability to catalyze both gluconeogenic and glycolytic reactions depends on the relative concentrations of substrates and products, as well as the activity of auxiliary enzymes that remove reaction products.

Influence on Seed Development and Leaf Senescence

PPDK plays crucial roles in both seed development and leaf senescence through its dual localization in cytosolic and plastidial compartments. During seed development, multiple PPDK isoforms are expressed, with SbPPC3 being the most abundant isozyme in developing sorghum seeds, followed by SbPPC2 and SbPPC4. These isoforms undergo complex post-translational modifications including phosphorylation and monoubiquitination that regulate their activity and subcellular localization throughout seed maturation.

In leaf senescence, both cytosolic and chloroplastic PPDK isoforms are upregulated, with distinct spatial expression patterns. Cytosolic PPDK accumulates preferentially in leaf veins, while chloroplastic PPDK also accumulates in mesophyll cells. This differential localization reflects specialized functions, with cytosolic PPDK operating in nitrogen remobilization pathways that generate transport amino acids for export to developing seeds.

The cytosolic PPDK pathway functions by converting pyruvate derived from amino acid catabolism to phosphoenolpyruvate, which subsequently enters biosynthetic routes leading to glutamine formation. Microarray analysis and ¹³C-labeling experiments demonstrate that this pathway produces glutamine that is loaded into the phloem for transport to sink tissues. Overexpression studies in Arabidopsis show that enhanced cytosolic PPDK activity during senescence significantly accelerates nitrogen remobilization, increasing rosette growth rate and improving seed weight and nitrogen content.

The importance of PPDK in seed development extends beyond nitrogen metabolism to include effects on starch granule formation and energy charge regulation. Complete knockout of PPDK in maize endosperm results in altered starch granule morphology, with more numerous but smaller granules compared to normal endosperm. The enzyme also influences concentrations of glycolytic intermediates and affects energy charge, suggesting roles in metabolic regulation beyond simple substrate interconversion. These findings indicate that PPDK serves as a metabolic hub linking carbon and nitrogen metabolism during critical developmental transitions.

Enolase in Phosphoenolpyruvate Formation

Elimination Reaction Mechanism (E1cB)

Enolase catalyzes the reversible dehydration of 2-phosphoglycerate to form phosphoenolpyruvate through an elimination mechanism that has been characterized as proceeding via an E1cB pathway involving a carbanion intermediate. The systematic name of this enzyme is 2-phospho-D-glycerate hydro-lyase (phosphoenolpyruvate-forming), reflecting its classification within the lyase family of enzymes that cleave carbon-oxygen bonds. Isotopic probe studies using deuterium labeling have provided compelling evidence for the stepwise nature of this mechanism, distinguishing it from potential concerted elimination pathways.

The E1cB mechanism involves initial abstraction of the relatively acidic α-hydrogen by Lys345, generating a stabilized carbanion intermediate. This carbanion is stabilized through resonance to the carboxylate oxygen and by coordination with magnesium ion cofactors present in the active site. The formation of this intermediate represents the first step of the elimination process, with the negative charge being distributed across the molecular framework through resonance stabilization.

Following carbanion formation, the hydroxide group on C3 is eliminated as water with the assistance of Glu211, completing the elimination reaction and forming phosphoenolpyruvate. The enzyme's mechanism is characterized by both Lys345 and Glu211 being neutral in charge at the initiation of the dehydration reaction. Upon completion of the elimination, these residues achieve the appropriate protonation states for catalyzing the reverse hydration reaction, with Lys345 becoming positively charged and Glu211 acquiring negative charge.

The E1cB character of the mechanism is further supported by the enzyme's ability to catalyze the reaction under basic conditions where the α-hydrogen exhibits enhanced acidity. The elimination proceeds through a two-step process where the first step may or may not be reversible, depending on the stability of the carbanion intermediate and the leaving group characteristics. This mechanistic framework places enolase elimination in the context of related enzymatic processes that utilize similar carbanion chemistry.

Active Site Architecture and Metal Coordination

The enolase active site exhibits sophisticated architecture centered around two essential magnesium ions that provide both structural and catalytic functions. These metal ions occupy distinct binding sites designated as site I (high-affinity, conformational) and site II (low-affinity, catalytic), with each serving specialized roles in substrate binding and catalysis. The high-affinity site I contains an octahedral coordination sphere consisting of three carboxylate oxygens from Asp246, Asp320, and Glu295, along with three well-ordered water molecules.

Site II, the catalytic metal binding site, coordinates with two oxygen atoms from the substrate phosphate group and the carbonyl oxygen of Gly37. Additional water molecules likely complete the coordination sphere of this metal ion, though these may be disordered in crystal structures. The interaction between the site II metal ion and the substrate serves to stabilize negative charge on the phosphate group while producing electron withdrawal from carbon 2, facilitating the rate-limiting proton abstraction step.

The active site contains five highly conserved residues that are essential for catalytic activity: His159, Glu168, Glu211, Lys345, and Lys396. Mutations affecting any of these residues, except His159, reduce activity by a factor of 10⁵, while changes to His159 leave the enzyme with only 0.01% of normal catalytic activity. The spatial arrangement of these residues creates a precise chemical environment that positions substrates appropriately for the elimination reaction.

A critical feature of the active site involves a water molecule hydrogen-bonded to the carboxyl groups of Glu168 and Glu211, positioned 2.6 Å from carbon-2 of the substrate. This water cluster functions as the base for proton abstraction during catalysis, with the proton being transferred first to the water molecule, then to Glu168, and finally to the substrate hydroxyl group to form the leaving water molecule. The coordination geometry and hydrogen bonding network ensure precise positioning of all reactive species for efficient catalysis.

Conformational Changes and Loop Movements

Enolase undergoes significant conformational changes upon substrate binding that are essential for catalytic function and involve coordinated movements of multiple flexible loops. The most prominent conformational changes occur in loops Ser36-His43 and Ser158-Gly162, which adopt open conformations in the absence of substrate and closed conformations upon substrate binding. These loop movements serve to optimize the active site environment and exclude bulk solvent from the reaction center.

The loop containing Ser36-His43 plays a particularly important role, with Ser39 moving to coordinate with the catalytic magnesium ion and contribute to active site closure. In the substrate-bound state, Ser43 participates in metal coordination, though this residue may exhibit conformational flexibility in some crystal forms. The movement of this loop region is coupled to the binding of the second catalytic metal ion, demonstrating the interconnected nature of substrate binding and conformational activation.

The loop spanning Ser158-Gly162 undergoes complementary movements that work in concert with the Ser36-His43 loop to achieve complete active site organization. These coordinated loop movements ensure that all catalytic residues achieve proper positioning relative to the bound substrate while simultaneously excluding water molecules that could interfere with the elimination reaction. The temporal sequence of these conformational changes appears to be linked to the binding of substrates and metal cofactors.

Additional conformational changes involve rotation of substrate molecules upon binding, facilitating proper alignment with catalytic residues. The substrate binding process involves interactions with both catalytic magnesium ions, Gln167, and Lys396, which collectively position the 2-phosphoglycerate molecule for optimal catalysis. These conformational adjustments result in lowering of the substrate α-hydrogen pKa through protonation of the phosphoryl group by His159 and electrostatic interactions with Arg374. The coordination of these multiple conformational changes demonstrates the sophisticated allosteric communication between substrate binding sites and catalytic machinery that characterizes this essential glycolytic enzyme.

DAHP Synthase and Shikimate Pathway Initiation

Erythrose-4-Phosphate Condensation Mechanism

3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase catalyzes the committed step of aromatic amino acid biosynthesis through an aldol condensation reaction between phosphoenolpyruvate and D-erythrose 4-phosphate. This enzymatic condensation represents the first step in the seven-enzyme shikimate pathway, which connects central carbohydrate metabolism to the biosynthesis of aromatic amino acids including phenylalanine, tyrosine, and tryptophan. The reaction proceeds with the net formation of 3-deoxy-D-arabino-heptulosonate 7-phosphate and inorganic phosphate, consuming one molecule of water in the process.

The catalytic mechanism involves the formation of a reaction complex containing both substrates coordinated with essential metal cofactors. Crystal structure analysis of the enzyme from Thermotoga maritima complexed with phosphoenolpyruvate and cadmium, subsequently soaked with erythrose 4-phosphate at low temperature, has provided insights into the "frozen" reaction complex. The active site, located at the C-terminal end of a β-barrel domain, accommodates both substrates with erythrose 4-phosphate initially binding in a non-productive conformation.

The productive conformation requires precise positioning of the erythrose 4-phosphate substrate to enable nucleophilic attack on the phosphoenolpyruvate carbonyl carbon. The mechanism likely proceeds through a carbanion intermediate stabilized by metal coordination and specific active site residues. Presteady-state kinetic analysis reveals that product formation occurs with rate constants ranging from 6.8 to 200 s⁻¹ depending on the metal cofactor employed, with manganese-containing enzyme showing the highest activity.

The condensation reaction demonstrates stereospecific control, producing exclusively the D-arabino configuration at the newly formed stereocenter. This stereochemical precision results from the constrained geometry imposed by the active site architecture and metal coordination, ensuring that only the biologically relevant product isomer is formed. The reaction mechanism shows similarity to other aldolase enzymes while maintaining unique features specific to the requirements of aromatic amino acid biosynthesis.

Aromatic Amino Acid Synthesis Integration

DAHP synthase occupies a critical regulatory position at the interface between primary carbohydrate metabolism and aromatic amino acid biosynthesis, controlling the carbon flux entering the shikimate pathway. In plants, up to 30% of photosynthetically fixed carbon is directed through this pathway to support the synthesis of aromatic amino acids and secondary metabolites including lignin, which forms the structural framework of plant cell walls. The enzyme's strategic position makes it a key target for metabolic engineering aimed at enhancing the production of aromatic compounds.

The shikimate pathway produces chorismate as its final product, which serves as the last common precursor for all three aromatic amino acids. From chorismate, separate branch pathways lead to phenylalanine, tyrosine, and tryptophan through distinct enzymatic sequences that include aromatic amino acid-specific regulatory mechanisms. The integration of DAHP synthase with these downstream pathways involves sophisticated feedback regulation where the end products influence the rate of pathway initiation.

Multiple DAHP synthase isoforms exist in most organisms, each subject to feedback inhibition by different aromatic amino acids. In Escherichia coli, three isoforms (AroF, AroG, and AroH) are regulated by tyrosine, phenylalanine, and tryptophan respectively, allowing individual control over pathway flux in response to specific amino acid demands. Plant systems typically contain fewer isoforms but exhibit similar regulatory principles, with recent studies identifying manganese- and cobalt-dependent forms that may provide additional regulatory flexibility.

The enzyme's integration with aromatic amino acid synthesis extends to secondary metabolite production, where DAHP synthase activity influences the availability of precursors for phenolic compounds, alkaloids, and other plant natural products. Studies in Nicotiana tabacum cell cultures demonstrate that DAHP synthase levels correlate with free aromatic amino acid content and respond to nitrogen availability, indicating coordination between primary nitrogen metabolism and aromatic compound biosynthesis. The enzyme shows rapid response to treatments that alter aromatic amino acid pools, suggesting direct regulatory communication between pathway end products and pathway initiation.

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

167.98237487 g/mol

Monoisotopic Mass

167.98237487 g/mol

Heavy Atom Count

10

UNII

545YL308OW

Other CAS

138-08-9

Wikipedia

Phosphoenolpyruvic_acid

General Manufacturing Information

2-Propenoic acid, 2-(phosphonooxy)-: INACTIVE

Dates

Last modified: 07-17-2023

The Antimicrobial Activity of the Glycocin Sublancin Is Dependent on an Active Phosphoenolpyruvate-Sugar Phosphotransferase System

Subhanip Biswas, Chunyu Wu, Wilfred A van der Donk
PMID: 34242010   DOI: 10.1021/acsinfecdis.1c00157

Abstract

Antimicrobial resistance is a global challenge that is compounded by the limited number of available targets. Glycocins are antimicrobial glycopeptides that are believed to have novel targets. Previous studies have shown that the mechanism of action of the glycocin sublancin 168 involves the glucose uptake system. The phosphoenolpyruvate:sugar phosphotransferase system (PTS) phosphorylates the C6 hydroxyl group on glucose during import. Since sublancin carries a glucose on a Cys on an exposed loop, we investigated whether phosphorylation of this glucose might be involved in its mechanism of action by replacement with xylose. Surprisingly, the xylose analog was more active than wild-type sublancin and still required the glucose PTS for activity. Overexpression of the individual components of the PTS rendered cells more sensitive to sublancin, and their resistance frequency was considerably decreased. These observations suggest that sublancin is activated in some form by the glucose PTS or that sublancin imparts a deleterious gain-of-function on the PTS. Superresolution microscopy studies with fluorescent sublancin and fluorescently labeled PTS proteins revealed localization of both at the poles of cells. Resistant mutants raised under conditions that would minimize mutation of the PTS revealed mutations in FliQ, a protein involved in the flagellar protein export process. Overexpression of FliQ lead to decreased sensitivity of cells to sublancin. Collectively, these findings enforce a model in which the PTS is required for sublancin activity, either by inducing a deleterious gain-of-function or by activating or transporting sublancin.


Identification of promoter response elements that mediate propionate induction of bovine cytosolic phosphoenolpyruvate carboxykinase (PCK1) gene transcription

Q Zhang, S L Koser, S S Donkin
PMID: 33741163   DOI: 10.3168/jds.2020-18993

Abstract

Cytosolic phosphoenolpyruvate carboxykinase (PCK1) is a key enzyme for gluconeogenesis that is positively regulated by propionate in bovines at the transcription level. The specific elements that determine propionate responsiveness within the bovine PCK1 promoter are unknown. In silico promoter analysis of the bovine PCK1 gene revealed several clusters of transcription factor binding sites. In the present study, we determined the essentiality of the putative cyclic AMP response element (CRE) at -94 through -87 bp and the 2 putative hepatic nuclear factor 4α (HNF4α) binding elements at +68 through +72 and -1,078 through -1,074, respectively, in mediating bovine PCK1 promoter responses to propionate and other regulators, including butyrate, cyclic AMP (cAMP), and glucocorticoids. The wild-type bovine PCK1 promoter [PCK1
] was ligated to a luciferase reporter gene and transfected into rat hepatoma (H4IIE) cells. Activities of PCK1
were induced by approximately 2-, 2-, 4-, 8-, 9-, 18-, and 16-fold respectively when exposed to cAMP (as 1.0 mM 8-Br-cAMP), 5.0 μM dexamethasone, cAMP + dexamethasone, 2.5 mM propionate, cAMP + propionate, cAMP + dexamethasone + propionate, and 2.5 mM butyrate. Seven mutants lacking either one single site, 2 of the 3 sites, or all 3 sites, generated by site-directed mutagenesis, were tested. Responses to propionate and all other treatments were completely abolished when CRE at -94 through -87 bp and HNF4α at +68 through +72 bp were both deleted. Our data indicate that these 2 regulatory elements act synergistically to mediate the bovine PCK1 promoter responses to propionate as well as butyrate, cAMP, and dexamethasone. The activation of PCK1 through these regulatory elements serves to activate the metabolic potential of bovine toward gluconeogenesis when the primary substrate for gluconeogenesis, propionate, is also present.


Proteolytic cleavage of Arabidopsis thaliana phosphoenolpyruvate carboxykinase-1 modifies its allosteric regulation

Bruno E Rojas, Matías D Hartman, Carlos M Figueroa, Alberto A Iglesias
PMID: 33315117   DOI: 10.1093/jxb/eraa583

Abstract

Phosphoenolpyruvate carboxykinase (PEPCK) plays a crucial role in gluconeogenesis. In this work, we analyze the proteolysis of Arabidopsis thaliana PEPCK1 (AthPEPCK1) in germinating seedlings. We found that the amount of AthPEPCK1 protein peaks at 24-48 h post-imbibition. Concomitantly, we observed shorter versions of AthPEPCK1, putatively generated by metacaspase-9 (AthMC9). To study the impact of AthMC9 cleavage on the kinetic and regulatory properties of AthPEPCK1, we produced truncated mutants based on the reported AthMC9 cleavage sites. The Δ19 and Δ101 truncated mutants of AthPEPCK1 showed similar kinetic parameters and the same quaternary structure as the wild type. However, activation by malate and inhibition by glucose 6-phosphate were abolished in the Δ101 mutant. We propose that proteolysis of AthPEPCK1 in germinating seedlings operates as a mechanism to adapt the sensitivity to allosteric regulation during the sink-to-source transition.


The Phosphoenolpyruvate Carboxykinase Is a Key Metabolic Enzyme and Critical Virulence Factor of

Aida Feiz Barazandeh, Zhirong Mou, Nnamdi Ikeogu, Edgard M Mejia, Chidalu A Edechi, Wen-Wei Zhang, Javad Alizadeh, Grant M Hatch, Saeid Ghavami, Greg Matlashewski, Aaron J Marshall, Jude E Uzonna
PMID: 33462138   DOI: 10.4049/jimmunol.2000517

Abstract

There is currently no effective vaccine against leishmaniasis because of the lack of sufficient knowledge about the Ags that stimulate host-protective and long-lasting T cell-mediated immunity. We previously identified
phosphoenolpyruvate carboxykinase (PEPCK, a gluconeogenic enzyme) as an immunodominant Ag that is expressed by both the insect (promastigote) and mammalian (amastigote) stages of the parasite. In this study, we investigated the role of PEPCK in metabolism, virulence, and immunopathogenicity of
We show that targeted loss of PEPCK results in impaired proliferation of
in axenic culture and bone marrow-derived macrophages. Furthermore, the deficiency of PEPCK results in highly attenuated pathology in vivo. BALB/c mice infected with PEPCK-deficient parasites failed to develop any cutaneous lesions despite harboring parasites at the cutaneous site of infection. This was associated with a dramatic reduction in the frequency of cytokine (IFN-γ, IL-4, and IL-10)-producing CD4
T cells in spleens and lymph nodes draining the infection site. Cells from mice infected with PEPCK-deficient parasites also produced significantly low levels of these cytokines into the culture supernatant following in vitro restimulation with soluble
Ag. PEPCK-deficient parasites exhibited significantly greater extracellular acidification rate, increased proton leak, and decreased ATP-coupling efficiency and oxygen consumption rates in comparison with their wild-type and addback counterparts. Taken together, these results show that PEPCK is a critical metabolic enzyme for
, and its deletion results in altered metabolic activity and attenuation of virulence.


Association of phosphoenolpyruvate carboxykinase 1 protein kinase activity-dependent sterol regulatory element-binding protein 1 activation with prognosis of oesophageal carcinoma

Fei Shao, Xueli Bian, Hongfei Jiang, Gaoxiang Zhao, Lei Zhu, Daqian Xu, Shuai Wang, Wei Guo, Dongming Xing, Qi Xue, Yibo Gao, Jie He, Zhimin Lu
PMID: 33278777   DOI: 10.1016/j.ejca.2020.09.040

Abstract

Metabolic enzymes have non-canonical functions and play vital roles in the regulation of various cellular activities. Phosphoenolpyruvate carboxykinase 1 (PCK1), a gluconeogenic enzyme, was recently identified as an AKT-dependent protein kinase and promoted sterol regulatory element-binding protein 1 (SREBP1)-dependent lipogenesis. However, association of this protein kinase activity of PCK1 with progression of oesophageal squamous cell carcinoma (ESCC) is unclear.
We examined 200 ESCC patient samples and prognosis using immunohistochemistry, multivariate Cox regression and Kaplan-Meier Plot analyses.
We show that the expression levels of AKT pS473, AKT-regulated PCK1 pS90, PCK1-mediated INSIG1 pS207/INSIG2 pS151 and nuclear SREBP1 were higher in analysed 200 human ESCC specimens than in their adjacent non-tumour tissues; the expression levels of these proteins were significantly and positively correlated with each other in tumour specimens. In addition, the expression levels of PCK1 pS90, INSIG1 pS207/INSIG2 pS151 and SREBP1 were associated with the tumour, node and metastasis stage and progression in ESCC. Importantly, levels of PCK1 pS90 or INSIG1 pS207/INSIG2 pS151 or nuclear SREBP1 were positively correlated with poor prognosis in patients with ESCC, and the combined expression values of PCK1 pS90, INSIG1 pS207/INSIG2 pS151 and nuclear SREBP1 had a better prognostic value than that of each individual protein expression value and was an independent prognostic marker for ESCC.
These findings reveal the role of PCK1 protein kinase activity-dependent SREBP1 activation in ESCC progression. The regulation of SREBP1 by AKT activation-dependent PCK1 protein kinase activity may provide the potential for the diagnosis and treatment of human ESCC.


Phosphoenolpyruvate carboxykinase from T. cruzi magnetic beads affinity-based screening assays on crude plant extracts from Brazilian Cerrado

Bruno S do Amaral, Larissa R G da Silva, Alessandra L Valverde, Lorena R F de Sousa, Richele P Severino, Dulce H F de Souza, Quezia B Cass
PMID: 33166842   DOI: 10.1016/j.jpba.2020.113710

Abstract

In T. cruzi, a causative agent of Chagas disease, phosphoenolpyruvate carboxykinase (TcPEPCK) is associated with carbohydrate catabolism. Due to its importance in the metabolism of the parasite, it has become a promising target for the development of new drugs against Chagas disease. Aiming to investigate different approaches for ligands screening, TcPEPCK was immobilized on amine-terminated magnetic beads (TcPEPCK-MB) and kinetically characterized by liquid chromatography tandem mass spectrometry activity assay with a K
value of 10 ± 1 μM to oxaloacetate as substrate. Natural products library affords highly diverse molecular frameworks through their secondary metabolites, herein a ligand fishing TcPEPCK-MB assay is described for prospecting ligands in four ethanolic extracts of Brazilian Cerrado plants: Qualea grandiflora (Vochysiaceae), Diospyros burchellii (Ebenaceae), Anadenanthera falcata (Fabaceae) and Byrsonima coccolobifolia (Malpighiaceae). The chemical characterization of eleven identified ligands was carried out by liquid chromatography tandem high-resolution mass spectrometry experiments. Senecic acid, syneilesinolide A, phytosphingosine and vanillic acid 4-glucopyranoside are herein reported for the first time for Q. grandiflora, D. burchellii, A. falcata, respectively. In addition, the specificity of the assay was observed since only catechin was fished out from the ethanolic extract of B. coccolobifolia leaves, despite the presence of epicatechin epimer.


Hysteresis of pyruvate phosphate dikinase from Trypanosoma cruzi

Eglys González-Marcano, Hector Acosta, Wilfredo Quiñones, Alfredo Mijares, Juan Luis Concepción
PMID: 33098461   DOI: 10.1007/s00436-020-06934-7

Abstract

Trypanosoma cruzi, the causative agent of Chagas' disease, belongs to the Trypanosomatidae family. The parasite undergoes multiple morphological and metabolic changes during its life cycle, in which it can use both glucose and amino acids as carbon and energy sources. The glycolytic pathway is peculiar in that its first six or seven steps are compartmentalized in glycosomes, and has a two-branched auxiliary glycosomal system functioning beyond the intermediate phosphoenolpyruvate (PEP) that is also used in the cytosol as substrate by pyruvate kinase. The pyruvate phosphate dikinase (PPDK) is the first enzyme of one branch, converting PEP, PPi, and AMP into pyruvate, Pi, and ATP. Here we present a kinetic study of PPDK from T. cruzi that reveals its hysteretic behavior. The length of the lag phase, and therefore the time for reaching higher specific activity values is affected by the concentration of the enzyme, the presence of hydrogen ions and the concentrations of the enzyme's substrates. Additionally, the formation of a more active PPDK with more complex structure is promoted by it substrates and the cation ammonium, indicating that this enzyme equilibrates between the monomeric (less active) and a more complex (more active) form depending on the medium. These results confirm the hysteretic behavior of PPDK and are suggestive for its functioning as a regulatory mechanism of this auxiliary pathway. Such a regulation could serve to distribute the glycolytic flux over the two auxiliary branches as a response to the different environments that the parasite encounters during its life cycle.


Explore Compound Types